3-Ethyl-1,2-oxazole-4-carbaldehyde
Overview
Description
3-Ethyl-1,2-oxazole-4-carbaldehyde is a versatile organic compound with the molecular formula C₆H₇NO₂. It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is often used as a building block in organic synthesis due to its reactive aldehyde group and the presence of the oxazole ring, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by oxidation to introduce the aldehyde group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the consistency and quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Ethyl-1,2-oxazole-4-carboxylic acid.
Reduction: 3-Ethyl-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethyl-1,2-oxazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-
Properties
IUPAC Name |
3-ethyl-1,2-oxazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-6-5(3-8)4-9-7-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAMTBMTSYIUNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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